molecular formula C7H5Cl2F B1422553 2,5-Dichloro-3-fluorotoluene CAS No. 1242339-87-2

2,5-Dichloro-3-fluorotoluene

Cat. No.: B1422553
CAS No.: 1242339-87-2
M. Wt: 179.02 g/mol
InChI Key: PWAYODKBROAKBF-UHFFFAOYSA-N
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Description

2,5-Dichloro-3-fluorotoluene is an organic compound with the molecular formula C7H5Cl2F. It is a derivative of toluene where two chlorine atoms and one fluorine atom are substituted onto the benzene ring. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Scientific Research Applications

2,5-Dichloro-3-fluorotoluene is utilized in various scientific research fields:

  • Chemistry: It serves as a building block for synthesizing more complex organic compounds.

  • Biology: It is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It is investigated for its potential pharmacological properties and as a precursor for drug synthesis.

  • Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

In terms of its use in chemical reactions, it has been mentioned in the context of Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It’s also been studied in the isomerization of 2,5-dichlorotoluene to 2,4-dichlorotoluene . The kinetic perspective investigates the mechanism involving proton attack on the methyl group of 2,5-DCT followed by rearrangement leading to formation of 2,4-DCT during isomerization .

Biochemical Analysis

Biochemical Properties

2,5-Dichloro-3-fluorotoluene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the modification of the enzyme’s active site, leading to either inhibition or activation of the enzyme’s function. This interaction can significantly impact the metabolic pathways in which these enzymes are involved .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to alterations in the expression of genes involved in detoxification processes. Additionally, it can disrupt normal cellular metabolism, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can result in the accumulation of substrates and a decrease in the production of specific metabolites .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its biological activity. The degradation products can also have significant biological effects, which need to be considered in long-term studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant toxic or adverse effects. For instance, high doses of this compound have been associated with liver toxicity and other adverse effects in animal studies. These findings highlight the importance of dosage considerations in the use of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to the formation of various metabolites, which can have different biological activities. The metabolic pathways of this compound are complex and involve multiple steps, including oxidation, reduction, and conjugation reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound within different cellular compartments. For example, this compound can be transported into cells via specific membrane transporters, where it can accumulate and exert its biological effects .

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can affect mitochondrial function and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dichloro-3-fluorotoluene can be synthesized through several methods, including:

  • Electrophilic Aromatic Substitution: Starting with toluene, chlorination and fluorination reactions can be performed sequentially or simultaneously under controlled conditions.

  • Direct Fluorination: Direct fluorination of 2,5-dichlorotoluene using fluorinating agents like xenon difluoride (XeF2) or cobalt trifluoride (CoF3) can also be employed.

Industrial Production Methods: In an industrial setting, large-scale production of this compound typically involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-3-fluorotoluene undergoes various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the methyl group to a carboxylic acid derivative.

  • Reduction: Reduction reactions can reduce the chlorine atoms to form corresponding hydrocarbons.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) in acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

  • Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst.

Major Products Formed:

  • Oxidation: 2,5-Dichloro-3-fluorobenzoic acid.

  • Reduction: 2,5-Dichloro-3-fluorocyclohexane.

  • Substitution: 2,5-Dichloro-3-fluorobenzene derivatives.

Comparison with Similar Compounds

  • 2,4-Dichlorotoluene

  • 3,5-Dichlorotoluene

  • 2,5-Dichlorobenzotrifluoride

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Properties

IUPAC Name

2,5-dichloro-1-fluoro-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2F/c1-4-2-5(8)3-6(10)7(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWAYODKBROAKBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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